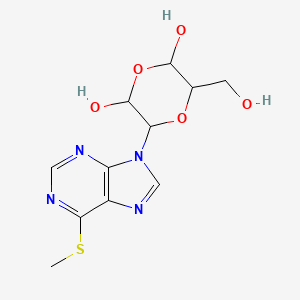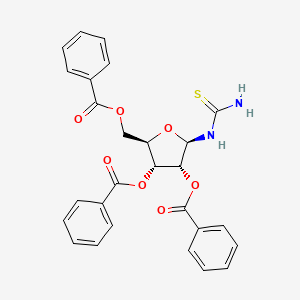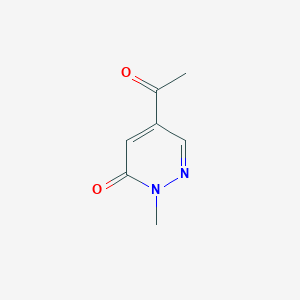
5-acetyl-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-acetyl-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine diones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-acetyl-2-methylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies might focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Researchers might study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might be leveraged to create materials with specific characteristics, such as enhanced durability or conductivity.
作用機序
The mechanism of action of 5-acetyl-2-methylpyridazin-3(2H)-one would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
2-methylpyridazine: A precursor in the synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one.
Pyridazine: The parent compound of the pyridazine family.
5-acetylpyridazin-3(2H)-one: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the pyridazine ring
特性
CAS番号 |
825634-02-4 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
5-acetyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-7(11)9(2)8-4-6/h3-4H,1-2H3 |
InChIキー |
WSDNGZPMGWPEQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)N(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


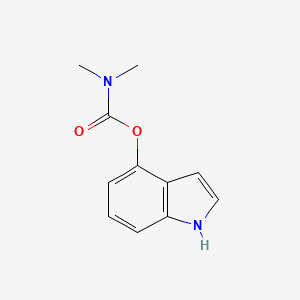
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)



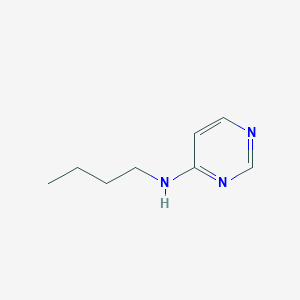
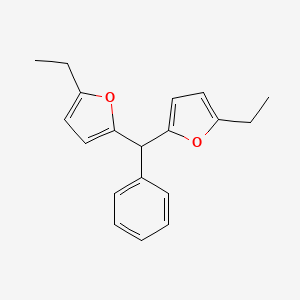
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)

